Aloesaponarin II

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Aloesaponarin II is a natural product found in Aloe megalacantha, Aloe aculeata, and other organisms with data available.

Scientific Research Applications

Antimicrobial Activity

Aloesaponarin II has demonstrated significant antimicrobial properties against various bacterial strains. A study examining extracts from the roots of Aloe pulcherrima revealed that this compound exhibited substantial antibacterial activity, with inhibition zones ranging from 18 to 27 mm against several pathogens, including Bacillus subtilis and Pseudomonas aeruginosa . This makes it a promising candidate for developing natural antibacterial agents.

| Bacterial Strain | Inhibition Zone (mm) | Reference Drug (Gentamicin) (mm) |

|---|---|---|

| Bacillus subtilis | 18 | 20 |

| Pseudomonas aeruginosa | 25 | 25 |

| Escherichia coli | 23 | 24 |

Antiviral Properties

Research indicates that This compound possesses antiviral activity , particularly against influenza viruses. A study found that derivatives of this compound reduced cytopathic effects induced by oseltamivir-susceptible strains of influenza A virus . The compound was most effective when administered at late stages of infection, suggesting potential for therapeutic use in managing viral infections.

| Virus Strain | IC50 (μM) | Effectiveness |

|---|---|---|

| Influenza A/Yucatán/2370/09 | 30.77 | Significant cytopathic reduction |

| Influenza A/Mexico/InDRE797/10 | 62.28 | Significant cytopathic reduction |

Anticancer Potential

This compound has been investigated for its anticancer properties across various cancer types. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for cancer therapeutics. Specifically, it has been tested against hepatoma carcinoma, cervical cancer, and breast cancer . The mechanisms include increasing DNA fragmentation and activating caspases involved in apoptosis pathways.

| Cancer Type | Mechanism of Action | Observed Effects |

|---|---|---|

| Hepatoma carcinoma | Induction of apoptosis | Increased cell death |

| Cervical cancer | Caspase activation | Decreased cell migration |

| Breast cancer | DNA fragmentation | Inhibition of cell invasion |

Biosynthesis Insights

The biosynthesis of this compound has been explored through genetic engineering techniques involving Streptomyces species. By transforming Streptomyces galilaeus with specific genes from Streptomyces coelicolor, researchers successfully produced this compound, highlighting potential biotechnological applications for producing this compound on a larger scale . This approach could facilitate the sustainable production of this compound for pharmaceutical use.

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, extracts containing this compound were tested against multidrug-resistant bacterial strains. The results indicated that this compound not only inhibited bacterial growth but also showed synergistic effects when combined with conventional antibiotics, enhancing their efficacy .

Case Study 2: Antiviral Activity

In vitro studies involving influenza virus strains demonstrated that treatment with this compound derivatives significantly reduced viral load in infected cells. The timing of administration was crucial; compounds were most effective when given during the late stages of viral replication .

Properties

CAS No. |

53254-94-7 |

|---|---|

Molecular Formula |

C15H10O4 |

Molecular Weight |

254.24 g/mol |

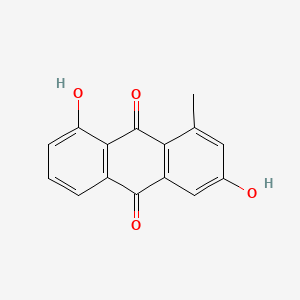

IUPAC Name |

3,8-dihydroxy-1-methylanthracene-9,10-dione |

InChI |

InChI=1S/C15H10O4/c1-7-5-8(16)6-10-12(7)15(19)13-9(14(10)18)3-2-4-11(13)17/h2-6,16-17H,1H3 |

InChI Key |

BXWJOXJOMFDQNV-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O |

Canonical SMILES |

CC1=CC(=CC2=C1C(=O)C3=C(C2=O)C=CC=C3O)O |

Key on ui other cas no. |

53254-94-7 |

Synonyms |

3,8-dihydroxy-1-methyl-9,10-anthracenedione aloesaponarin II |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.